molecular formula C16H24O B12569495 2-(4-Tert-butylcyclohexyl)phenol CAS No. 266338-26-5

2-(4-Tert-butylcyclohexyl)phenol

Cat. No.: B12569495
CAS No.: 266338-26-5
M. Wt: 232.36 g/mol
InChI Key: ZAUUKYWMTKQRFE-UHFFFAOYSA-N
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Description

2-(4-Tert-butylcyclohexyl)phenol (CAS 5450-24-8), also referred to as 4-tert-butyl-2-cyclohexylphenol, is a phenolic compound with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol. Key physical properties include a predicted boiling point of 293.1 ± 9.0 °C, density of 0.985 ± 0.06 g/cm³, and a pKa of 10.49 ± 0.43 . Its structure features a phenol ring substituted with a cyclohexyl group at the 2-position and a bulky tert-butyl group at the 4-position of the cyclohexane ring. This steric hindrance influences its chemical reactivity and physical stability. The compound is primarily used in synthetic intermediates and specialty chemical production, though specific applications are less documented in the provided literature.

Properties

CAS No.

266338-26-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-(4-tert-butylcyclohexyl)phenol

InChI

InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-7,12-13,17H,8-11H2,1-3H3

InChI Key

ZAUUKYWMTKQRFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylcyclohexyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring. This method minimizes the formation of isomers and improves the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to cyclohexanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Tert-butylcyclohexyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylcyclohexyl)phenol involves its ability to neutralize free radicals and reduce the production of reactive oxygen species. This antioxidant activity helps in stabilizing various compounds and preventing material degradation . The compound’s molecular targets include enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Structural Analog: 4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)

Structural Differences :

  • The tert-butyl group in 2-(4-Tert-butylcyclohexyl)phenol is replaced with a linear heptyl chain in this analog.
  • The heptyl chain introduces greater flexibility but reduces steric hindrance compared to the rigid tert-butyl group.

Physical and Chemical Properties :

  • While exact data for the heptyl analog are unavailable, the longer alkyl chain likely increases hydrophobicity and boiling point relative to the tert-butyl derivative.
  • Applications include niche industrial uses, though market reports highlight its role in downstream products, possibly in polymer or surfactant synthesis .

Functional Group Variant: 4-tert-butylcyclohexyl Acetate

Structural Differences :

  • The phenol group in this compound is esterified to an acetate in this compound.

Functional Properties :

  • The acetate derivative exhibits antioxidant activity , as demonstrated in essential oil studies, where it scavenges free radicals like DPPH .
  • Boiling point is expected to be lower than the phenolic parent compound due to reduced hydrogen bonding.

Peroxide Derivative: Di-(4-tert-butylcyclohexyl)peroxydicarbonate (CAS 15520-11-3)

Structural Differences :

  • Contains a peroxydicarbonate group linking two 4-tert-butylcyclohexyl moieties.

Reactivity and Hazards :

  • Classified as a Class 6 hazardous substance (toxic) under transportation regulations. Requires stabilization in water dispersions (≤42% concentration) to mitigate explosive risks .
  • Applications include use as a polymerization initiator, contrasting sharply with the non-reactive phenolic analog.

Substituted Derivatives: Amino and Acetamide Variants

  • Molecular weight increases to 247.38 g/mol .
  • N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide (C₁₄H₂₂Cl₂NO): The acetamide group with chlorine substituents increases electrophilicity, likely rendering it bioactive (e.g., as a pesticide or pharmaceutical intermediate). Safety data sheets emphasize respiratory protection due to inhalation risks .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Boiling Point (°C) Applications Hazard Class
This compound 5450-24-8 C₁₆H₂₄O Phenol, tert-butyl 293.1 (predicted) Synthetic intermediates Moderate toxicity
4-(trans-4-Heptylcyclohexyl)-phenol 90525-37-4 C₁₉H₃₀O Phenol, heptyl N/A Downstream industrial products Limited data
4-tert-butylcyclohexyl acetate 32210-23-4 C₁₂H₂₂O₂ Ester ~250 (estimated) Fragrances, antioxidants Low toxicity
Di-(4-tert-butylcyclohexyl)peroxydicarbonate 15520-11-3 C₂₂H₃₈O₆ Peroxide N/A Polymerization initiator Class 6 hazardous
N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide N/A C₁₄H₂₂Cl₂NO Acetamide, dichloro N/A Bioactive compound synthesis High inhalation risk

Key Findings and Implications

  • Steric Effects: The tert-butyl group in this compound enhances thermal stability but limits reactivity compared to linear alkyl or functionalized analogs.
  • Safety: Peroxide derivatives demand rigorous hazard management, whereas phenolic and ester variants are safer for industrial and cosmetic use.
  • Functional Versatility: Substitutions (e.g., amino, acetamide) expand utility in pharmaceuticals and agrochemicals, though toxicity profiles vary significantly.

This analysis underscores the importance of structural modifications in dictating the physicochemical and safety profiles of cyclohexylphenol derivatives. Further research is needed to explore untapped applications of this compound in material science and biomedicine.

Biological Activity

Introduction

2-(4-Tert-butylcyclohexyl)phenol is an organic compound characterized by a phenolic structure with a tert-butyl group attached to a cyclohexyl moiety. Its unique molecular configuration, which includes a hydroxyl group (-OH) bonded to a phenolic ring, imparts specific biological activities that have been the subject of various studies. This article examines the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical formula of this compound is C15H24O. The compound features a bulky tert-butyl group that enhances its hydrophobic characteristics, influencing its interaction with biological membranes and proteins.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC15H24O
Functional GroupsHydroxyl (-OH), Tert-butyl
Structural CharacteristicsPhenolic ring with cyclohexyl moiety

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve interference with microbial cell membranes and metabolic pathways.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed notable antibacterial effects against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective inhibition at low concentrations.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Research has shown that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µg/mL)Notes
HeLa10High sensitivity
MCF-725Moderate sensitivity
H9c2 (normal)>100Low toxicity

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with proteins involved in various biochemical pathways. Its structural features allow it to modulate enzyme activity and receptor interactions, influencing processes such as inflammation and microbial resistance.

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in several fields:

  • Antimicrobial Agents : Development of new antimicrobial formulations for treating infections.
  • Antioxidants : Use in food preservation due to its antioxidant properties.
  • Pharmaceuticals : Exploration as a lead compound in drug discovery for anti-cancer therapies.

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